molecular formula C15H15NO2 B1427968 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde CAS No. 41568-09-6

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde

Cat. No.: B1427968
CAS No.: 41568-09-6
M. Wt: 241.28 g/mol
InChI Key: NFACGRXFHMYQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-((2-methoxyphenyl)(methyl)amino) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid with 2-methoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic methods such as NMR and IR spectroscopy .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

4-(2-methoxy-N-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(13-9-7-12(11-17)8-10-13)14-5-3-4-6-15(14)18-2/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFACGRXFHMYQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.